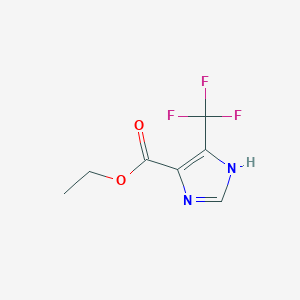
2-フルオロ-4,5-ジメトキシ安息香酸
説明
2-Fluoro-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are substituted with a fluorine atom and two methoxy groups, respectively. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
科学的研究の応用
ランタノイド錯体の合成
2-フルオロ-4,5-ジメトキシ安息香酸は、2つの新規な等構造ランタノイド錯体の構築に使用されてきました . これらの錯体は、赤外分光法(IR)、元素分析、および単結晶X線回折によって特徴付けられました . 錯体は、三斜晶系の結晶構造を与え、P ī空間群に属します .
熱力学的性質
2-フルオロ-4,5-ジメトキシ安息香酸で構築されたランタノイド錯体の熱力学的性質を調べました . 2つの錯体の278.15-423.15 Kの温度範囲におけるモル熱容量は、DSC装置によって決定されました .
蛍光特性
2-フルオロ-4,5-ジメトキシ安息香酸で構築されたランタノイド錯体の蛍光スペクトルと蛍光寿命を評価しました . 例えば、Eu(III)とTb(III)の錯体は、それぞれ紫外線光の下で強い赤色または緑色の発光を放出するため、注目を集めてきました .
磁性材料
2-フルオロ-4,5-ジメトキシ安息香酸で構築されたランタノイド錯体は、磁性材料に幅広い用途があります . これは主に、これらの優れた機能特性によるものです .
触媒
これらの錯体は、触媒としても用途があります . 有機配位子の導入は、ランタノイドの発光効率を向上させる上で重要な役割を果たします .
発光材料
作用機序
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Fluoro-4,5-dimethoxybenzoic acid likely interacts with its targets through a process of transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds .
Pharmacokinetics
Its molecular weight of 20016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action of 2-Fluoro-4,5-dimethoxybenzoic acid can be influenced by various environmental factors. For instance, the yield of Suzuki–Miyaura coupling reactions can be affected by the concentration of the boronic acid . Additionally, the compound’s stability may be influenced by storage conditions, as it is recommended to be stored in a dry environment at room temperature .
生化学分析
Biochemical Properties
2-Fluoro-4,5-dimethoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions can lead to the modification of the compound, affecting its reactivity and stability. Additionally, 2-Fluoro-4,5-dimethoxybenzoic acid can bind to certain proteins, altering their conformation and function. The nature of these interactions is often dependent on the specific structure of the compound and the biomolecule it interacts with .
Cellular Effects
2-Fluoro-4,5-dimethoxybenzoic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 2-Fluoro-4,5-dimethoxybenzoic acid can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative stress. Additionally, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4,5-dimethoxybenzoic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Conversely, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4,5-dimethoxybenzoic acid can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Fluoro-4,5-dimethoxybenzoic acid may undergo degradation, leading to the formation of by-products that can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4,5-dimethoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity .
Metabolic Pathways
2-Fluoro-4,5-dimethoxybenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4,5-dimethoxybenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 2-Fluoro-4,5-dimethoxybenzoic acid within tissues can also impact its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Fluoro-4,5-dimethoxybenzoic acid is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. For instance, the presence of specific targeting sequences can facilitate its transport into the mitochondria, where it can modulate mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s activity and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy groups at the 4 and 5 positions are introduced using methanol in the presence of a base like sodium methoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4,5-dimethoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .
化学反応の分析
Types of Reactions
2-Fluoro-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and methoxy groups can
特性
IUPAC Name |
2-fluoro-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPPMUENMUUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345955 | |
| Record name | 2-Fluoro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79474-35-4 | |
| Record name | 2-Fluoro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
